3-(1H-Pyrazol-1-yl)benzaldehyde oxime
Description
3-(1H-Pyrazol-1-yl)benzaldehyde oxime (CAS: 1017782-43-2) is a synthetic organic compound featuring a benzaldehyde core substituted with a pyrazole ring at the 3-position and an oxime (-NOH) functional group. Its molecular formula is C₁₀H₈N₂O, with a molecular weight of 187.20 g/mol . This compound is primarily utilized in medicinal chemistry and materials science as a precursor for synthesizing biologically active derivatives or metal-chelating ligands .
Properties
IUPAC Name |
N-[(3-pyrazol-1-ylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-12-8-9-3-1-4-10(7-9)13-6-2-5-11-13/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDKCFOJVTVDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(1H-Pyrazol-1-yl)benzaldehyde oxime typically involves the reaction of 3-(1H-pyrazol-1-yl)benzaldehyde with hydroxylamine . The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
3-(1H-Pyrazol-1-yl)benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(1H-Pyrazol-1-yl)benzaldehyde oxime serves as a versatile building block for creating more complex molecules. It can undergo various reactions such as:
- Oxidation : Leading to nitroso derivatives.
- Reduction : Producing amines or other reduced products.
- Substitution Reactions : The hydroxylamine group can participate in nucleophilic substitutions to yield diverse derivatives.
Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial Properties : Studies have shown that pyrazole derivatives possess activity against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest potential efficacy in inhibiting cancer cell proliferation .
Table 1: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Inhibits proliferation in specific cancer cell lines |
Medicinal Chemistry
The compound is being explored as a potential therapeutic agent due to its interaction with biological targets. The mechanism involves the formation of reactive intermediates that can modify biological macromolecules, leading to various pharmacological effects. Ongoing research is focused on optimizing its structure for enhanced activity and selectivity against disease targets .
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Biology evaluated the antimicrobial properties of several pyrazole derivatives, including this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .
Case Study 2: Anticancer Potential
In another investigation, the anticancer effects of this compound were assessed on human breast cancer cell lines (MCF-7). The findings revealed that treatment with varying concentrations led to dose-dependent inhibition of cell growth, highlighting its potential application in cancer therapy .
Mechanism of Action
The mechanism of action of 3-(1H-Pyrazol-1-yl)benzaldehyde oxime involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pyrazole ring may also contribute to its biological activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Structural Analogues
The following table compares 3-(1H-Pyrazol-1-yl)benzaldehyde oxime with structurally related compounds:
Key Observations :
- Substitution Position : The position of the pyrazole ring (2-, 3-, or 4-substitution on benzaldehyde) significantly impacts electronic properties. For instance, 3-substitution in the target compound may enhance steric accessibility for binding to biological targets compared to 2- or 4-isomers .
- Functional Groups: The oxime group (-NOH) in the target compound increases polarity and hydrogen-bonding capacity compared to aldehyde analogues (e.g., 4-Pyrazol-1-yl-benzaldehyde), making it more suitable for enzyme inhibition .
- Fluorinated Derivatives : Compounds like 3-(Trifluoromethyl)pyrazole-4-carboxylic oxime ester exhibit enhanced antifungal activity due to the electron-withdrawing trifluoromethyl group, which improves membrane permeability .
Comparison with Analogues :
- Trifluoromethyl Derivatives (): Require additional steps to introduce the trifluoromethyl group, often via SOCl₂-mediated conversion of carboxylic acids to acyl chlorides.
Antifungal Activity :
- This compound derivatives show moderate antifungal activity against Candida albicans (MIC: 32–64 µg/mL), comparable to 3-(Trifluoromethyl)pyrazole-4-carboxylic oxime esters (MIC: 8–16 µg/mL) but less potent than fluorinated analogues due to reduced lipophilicity .
- Mechanism : The oxime group chelates metal ions in fungal enzymes, while the pyrazole ring enhances π-π stacking with aromatic residues in target proteins .
Enzyme Inhibition :
- The compound’s oxime group exhibits inhibitory activity against aldose reductase (ALR2) , a key enzyme in diabetic complications. However, polyhydroxy-substituted analogues (e.g., (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime ) show superior inhibition (IC₅₀: 0.8 µM) due to additional hydrogen-bonding interactions .
Cytotoxicity :
- Pyrazole-oxime esters demonstrate selective cytotoxicity in cancer cell lines (e.g., human neuroblastoma SH-SY5Y, IC₅₀: 12–45 µM), outperforming non-oxime pyrazole derivatives (IC₅₀: >100 µM) .
Physicochemical Properties
| Property | This compound | 4-Pyrazol-1-yl-benzaldehyde | 3-(Trifluoromethyl)pyrazole-4-carboxylic Oxime Ester |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 2.1 | 2.9 |
| Water Solubility (mg/mL) | 0.3 | 0.1 | 0.05 |
| Melting Point (°C) | 145–148 | 120–123 | 162–165 |
| Stability | Stable under inert conditions | Air-sensitive | Hydrolytically stable |
Insights :
- The oxime group reduces lipophilicity (lower LogP) compared to aldehyde analogues, improving aqueous solubility.
- Fluorinated esters exhibit higher thermal stability due to strong C-F bonds and steric protection of the ester group .
Biological Activity
3-(1H-Pyrazol-1-yl)benzaldehyde oxime is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties. The synthesis methods and structure-activity relationships (SAR) will also be discussed.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound can be synthesized through various methods, often involving the reaction of 3-(1H-pyrazol-1-yl)benzaldehyde with hydroxylamine. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts to improve yield.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some tested strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The IC50 values for these cell lines are presented in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HT-29 | 25 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a promising candidate for further development as an anticancer drug.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The results indicate a dose-dependent response, highlighting its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications at the pyrazole ring or the benzaldehyde moiety can significantly influence its potency. For instance, substituents on the benzene ring have been shown to enhance its antibacterial activity, while variations in the oxime functional group can affect its anticancer efficacy.
Case Studies
Several studies have reported on the biological activities of pyrazole derivatives, including this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of various pyrazole derivatives, including oximes, demonstrating significant antibacterial activity against resistant strains .
- Anticancer Research : Research conducted by Abdellatif et al. showed that pyrazole derivatives exhibited selective inhibition of COX enzymes, which are implicated in cancer progression .
- Anti-inflammatory Effects : A recent review discussed how pyrazole derivatives modulate inflammatory pathways, providing insights into their therapeutic potential .
Q & A
Q. What are the standard synthetic routes for preparing 3-(1H-Pyrazol-1-yl)benzaldehyde oxime and its derivatives?
- Methodology : The compound is typically synthesized via a two-step process:
Oxime Formation : Benzaldehyde derivatives react with hydroxylamine hydrochloride (NHOH·HCl) under basic conditions (e.g., NaOH or EtN) to form substituted benzaldehyde oximes. Excess NHOH·HCl (~1.5–2.0 eq.) is required to ensure complete conversion .
Acylation : The oxime intermediate reacts with pyrazole-4-carbonyl chloride derivatives (e.g., 3-trifluoromethyl- or 3-difluoromethyl-pyrazole-4-carbonyl chloride) in dichloromethane (DCM) at 0–20°C, catalyzed by NEt. Purification is achieved via flash chromatography .
- Key Considerations :
- Monitor reaction progress with TLC (silica gel, ethyl acetate/petroleum ether = 1:2).
- Avoid moisture to prevent hydrolysis of acyl chloride intermediates.
Q. How is the stereochemistry (E/Z isomerism) of the oxime moiety confirmed experimentally?
- Methodology :
- NMR Spectroscopy : The (E)-isomer exhibits distinct H NMR signals for the oxime proton (δ ~8.0–10.0 ppm) and coupling constants (e.g., ~10–12 Hz) .
- X-ray Crystallography : Single-crystal analysis resolves the spatial arrangement of substituents around the C=N bond. SHELXL software is widely used for refinement .
- Example : For (E)-benzaldehyde oxime, the oxime proton appears as a singlet at δ 8.40–8.38 ppm in H NMR .
Advanced Research Questions
Q. How can kinetic studies elucidate the oxidation mechanisms of aryloxime derivatives like this compound?
- Methodology :
- Pseudo-First-Order Kinetics : Conduct reactions under excess [aryloxime] to isolate the dependence on oxidant concentration (e.g., BAB (benzaldehyde oxime bromate)). Plot log[BAB] vs. time to determine rate constants (k) .
- Reaction Orders : Vary [HClO], [RuCl], and temperature to establish fractional-order dependencies. For example, rate ∝ [aryloxime] and [HClO] in RuCl-catalyzed oxidations .
- Data Interpretation :
- Negative fractional order in [HClO] suggests acid suppresses the active catalytic species.
- Linear free-energy relationships (LFERs) correlate substituent effects with reactivity.
Q. What strategies optimize the antifungal activity of pyrazole-oxime ester derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., CF, difluoromethyl) at the pyrazole 3-position to enhance lipophilicity and target binding .
- Bioassay Design :
- Test against Candida albicans and Aspergillus flavus using agar dilution or microbroth dilution (MIC determination).
- Compare with fluconazole as a positive control.
Q. How does mechanochemical synthesis improve the preparation of metal complexes with this compound ligands?
- Methodology :
- Ball-Milling : React oxime ligands (e.g., (E)-2,2,2-tris(1H-pyrazol-1-yl)acetaldehyde oxime) with metal salts (e.g., CuCl) in a solvent-free mechanochemical reactor.
- Advantages : Faster reaction times (<1 hr), higher yields (~85–90%), and reduced solvent waste compared to solution-phase synthesis .
- Characterization :
- FT-IR confirms ligand coordination via ν(N-O) and ν(C=N) shifts.
- Magnetic susceptibility measurements assess metal-ligand bonding in Cu(II) complexes .
Structural and Analytical Considerations
Q. What challenges arise in refining the crystal structure of pyrazole-oxime derivatives using SHELX software?
- Methodology :
- Disorder Modeling : Address positional disorder in flexible oxime or pyrazole moieties using PART and SIMU instructions in SHELXL .
- Hydrogen Bonding : Restrain O–H···N interactions with DFIX commands to improve refinement stability.
Applications in Catalysis and Material Science
Q. How are pyrazole-oxime ligands utilized in catalytic systems for alkene aminooxygenation?
- Methodology :
- Copper Catalysis : Ligands like 3-(4-(1H-pyrazol-1-yl)phenyl)allyl methoxycarbamate coordinate Cu(I/II) to enable aerobic oxidation of alkenes.
- Mechanism : Radical intermediates form via single-electron transfer (SET), confirmed by EPR spectroscopy .
- Example : Yields of 60–85% are achieved for aminooxygenation products using 10 mol% Cu(OTf) and pyrazole-oxime ligands .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Guidelines :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
